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Crinan

Cat. No.: B1244753
M. Wt: 257.33 g/mol
InChI Key: BTBHTKZYHPDQSN-HZPDHXFCSA-N
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Description

Historical Context and Significance of the Crinan Framework in Natural Product Chemistry

The study of natural products has a long history, with plants serving as a traditional source of medicinal compounds. mdpi.comrroij.com Alkaloids, a class of nitrogen-containing organic compounds produced by plants, have been particularly significant in this field. wikipedia.org The Amaryllidaceae family, known for its ornamental plants, has been a rich source of diverse alkaloids since the isolation of lycorine (B1675740) in 1877. researchgate.netmdpi.com

Crinine (B1220781), a representative alkaloid of this type, was first isolated and characterized in the 1950s from species of the genus Crinum, from which the name "Crinine" is derived. wikipedia.org The identification and structural elucidation of Crinine and related alkaloids highlighted the unique tetracyclic framework, establishing the this compound skeleton as a notable entity in natural product chemistry. nih.gov The complexity of this framework has also made Crinine alkaloids challenging and attractive targets for chemical synthesis, driving the development of new synthetic methodologies over several decades. nih.govrsc.org

Classification and Structural Diversification within the Crinine Alkaloid Family

Amaryllidaceae alkaloids are classified into various skeleton types based on their ring systems, with the Crinine type being one of the main categories. sci-hub.seresearchgate.net The Crinine-type alkaloids are defined by the 5,10b-ethanophenanthridine nucleus. psu.eduresearchgate.net Structural diversity within this family arises from variations in substitution patterns and stereochemistry around this core framework. psu.eduresearchgate.net

The stereochemistry of the 5,10b-ethano-bridge is a key factor in their classification, leading to α- and β-crinines, sometimes referred to as haemanthamine (B1211331) and crinine alkaloids, respectively, depending on the orientation of this bridge. nih.gov As of 2020, there were at least 85 known crinine-type alkaloids, demonstrating the significant structural diversification within this group. wikipedia.org Examples of Crinine-type alkaloids include Crinine, Powelline, Crinamine (B1198835), and Hamayne, each exhibiting distinct substitution patterns on the core this compound skeleton. wikipedia.orgontosight.airu.ac.zaacs.org

The biosynthesis of Amaryllidaceae alkaloids, including the Crinine type, is understood to originate from the amino acid L-tyrosine, which is converted to O-methylnorbelladine. nih.govwikipedia.org This precursor then undergoes intramolecular oxidative phenolic coupling, leading to the formation of the characteristic ring systems. nih.govscielo.org.mxrsc.org Specifically, a para-para' oxidative coupling is proposed to lead to the Crinine and Haemanthamine type structures. scielo.org.mxrsc.org

Overview of Research Trajectories Pertaining to this compound and its Derivatives

Research on this compound and its derivatives follows several key trajectories:

Isolation and Structural Elucidation: Continued phytochemical investigations of Amaryllidaceae species, particularly the genus Crinum, aim to isolate and characterize new Crinine-type alkaloids. researchgate.netub.edu Advanced spectroscopic techniques, such as NMR and mass spectrometry, are crucial in determining the structures of these complex molecules. wikipedia.orgnih.gov

Chemical Synthesis: Due to their intricate structures and potential biological activities, the total synthesis of Crinine alkaloids has been a significant area of research. nih.govrsc.org Synthetic efforts aim to develop efficient and stereoselective routes to access these compounds and their analogues, providing access for further biological evaluation and structure-activity relationship studies. nih.govrsc.orgresearchgate.net Various strategies have been explored for the construction of the this compound framework, including methods involving intramolecular Diels-Alder reactions and iridium-catalyzed asymmetric hydrogenation. nih.govrsc.orgresearchgate.netnih.gov

Biological Activity Profiling: Crinine-type alkaloids exhibit a range of biological activities. Research focuses on evaluating these activities, which have been reported to include anti-inflammatory, antimicrobial, and potential anticancer properties. nih.govmdpi.comontosight.ai Studies investigate the mechanisms of action and potential therapeutic applications of these compounds. mdpi.comrsc.org

Biosynthetic Studies: Research also delves into the biosynthetic pathways leading to the formation of Crinine alkaloids, seeking to understand the enzymatic processes and genetic factors involved. nih.govrsc.org

These research trajectories collectively contribute to a deeper understanding of the chemistry, biology, and potential applications of the this compound skeletal framework and its associated alkaloid family.

Data Table: Selected Crinine-Type Alkaloids and Properties

Alkaloid NameMolecular FormulaMolecular Weight ( g/mol )PubChem CIDRepresentative Source Plant
This compound-11-olC₁₆H₁₉NO₃273.33623518Not specified in source
CrinineC₁₆H₁₇NO₃271.316398937Crinum species, Nerine sarniensis, Hippeastrum vittatum, Clivia miniata wikipedia.orgru.ac.za
PowellineC₁₇H₁₉NO₄301.34Not availableCrinum species ontosight.ai
CrinamineC₁₇H₁₉NO₄301.3473620Crinum bulbispermum ru.ac.za
HamayneC₁₇H₁₉NO₄301.34Not availableCrinum moorei researchgate.netacs.org
(+)-VittatineC₁₆H₁₉NO₃273.33Not availableNerine bowdenii, Boophane flava, Crinum moorei rsc.org
(−)-EpivittatineC₁₆H₁₉NO₃273.33Not availableNerine bowdenii, Boophane flava, Crinum moorei rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO2 B1244753 Crinan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(1R,13R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene

InChI

InChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1

InChI Key

BTBHTKZYHPDQSN-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@]23CCN([C@@H]2C1)CC4=CC5=C(C=C34)OCO5

Canonical SMILES

C1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5

Synonyms

crinane

Origin of Product

United States

Structural Elucidation and Stereochemical Features of Crinan Alkaloids

Fundamental Crinan Skeletal Architecture

The foundational structure of all this compound alkaloids is the tetracyclic ring system known as this compound. rsc.org Chemically, this skeleton is designated as 2,3,4,4a-tetrahydro-1H,6H-5,10b-ethanophenanthridine. nih.gov This complex architecture consists of four fused rings, conventionally labeled A, B, C, and D. nih.gov

The core of the structure is a perhydroindole moiety (rings A and B) fused to a hydroquinone-derived ring (ring C). An ethanamine bridge connects ring B and ring C, forming the fourth ring (D). This intricate fusion of rings creates a rigid and conformationally constrained three-dimensional shape, which is a key determinant of the biological properties of its derivatives. The assembly of this ABCD tetracyclic ring system is a key focus in the total synthesis of these alkaloids. nih.gov

Common Substitution Patterns and Configurational Isomerism

The diversity within the this compound alkaloid family arises from the various substitution patterns on the fundamental skeleton. nih.gov Functional groups such as hydroxyl (-OH), methoxyl (-OCH3), and methylenedioxy (-O-CH2-O-) are commonly found on the aromatic C ring. These substitutions significantly influence the electronic properties and biological interactions of the molecules.

Chiral Centers and Enantiomeric Forms of this compound Derivatives

The this compound skeleton is inherently chiral due to the presence of multiple stereogenic centers. wikipedia.org A stereogenic center, often a carbon atom, is bonded to four different groups, leading to non-superimposable mirror-image forms known as enantiomers. sydney.edu.au In the basic this compound structure, several carbon atoms within the fused ring system qualify as chiral centers.

The presence of these chiral centers means that this compound and its derivatives can exist as pairs of enantiomers, often designated as (+) and (-) forms, which rotate plane-polarized light in opposite directions. sydney.edu.au While enantiomers share most physical properties, they can exhibit profoundly different biological activities due to the chiral nature of biological receptors. Synthetic strategies often produce a racemic mixture (a 50:50 mix of both enantiomers), denoted as (±)-Crinan. rsc.orgnih.gov However, methods for asymmetric synthesis have been developed to produce enantiomerically pure this compound alkaloids, which is often crucial for therapeutic applications. nih.gov The absolute configuration of each chiral center is described using the R/S nomenclature. sydney.edu.au

Spectroscopic and Crystallographic Approaches in Structural Confirmation

The definitive elucidation of the complex three-dimensional structure of this compound alkaloids relies on a combination of modern spectroscopic and crystallographic techniques. chemistryworld.comjeol.com These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the precise spatial arrangement of the molecule.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for determining the carbon-hydrogen framework. jeol.com Techniques like HSQC and H2BC provide connectivity information, helping to piece together the partial structures of the molecule. jeol.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of an alkaloid. jeol.comlkouniv.ac.in Tandem MS (MS/MS) experiments help in fragmenting the molecule, providing clues about its substructures. jeol.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups present in the molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups. mdpi.com For configurational isomers, vapor-phase IR spectra can often differentiate between them even when their mass spectra are nearly identical. nih.gov

Crystallographic Methods:

X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of atomic positions can be generated. researchgate.net This method provides unambiguous proof of the molecular structure and stereochemistry, as demonstrated in the structural confirmation of various alkaloids. mdpi.com Electron diffraction can also be used for single-crystal analysis of submicron-sized particles. jeol.com

Together, these analytical techniques provide the comprehensive data necessary to confirm the intricate structures and stereochemical features of this compound alkaloids. jeol.comlkouniv.ac.in

Natural Occurrence and Phytochemical Investigations of Crinan Type Alkaloids

Distribution Across Plant Genera, Particularly Amaryllidaceae Species

Crinan-type alkaloids are characteristic secondary metabolites of the Amaryllidaceae plant family. researchgate.net This family comprises over 1200 species, but the production of these alkaloids is almost exclusively concentrated within the Amaryllidoideae subfamily. researchgate.net To date, more than 600 Amaryllidaceae alkaloids have been isolated and identified from this subfamily. researchgate.netmdpi.com

Investigations have revealed the presence of this compound-type alkaloids in numerous genera within the Amaryllidaceae. A survey of existing literature highlights twelve specific genera that have been examined for these compounds. nih.gov The distribution is widespread, with representative species found in regions such as Southern Africa, Andean South America, and the Mediterranean basin. mdpi.com Genera such as Crinum, Ammocharis, Boophone, Nerine, and Haemanthus are well-documented sources of these compounds. mdpi.com For instance, recent studies on Ammocharis coranica led to the isolation of this compound-type alkaloids like 6α-hydroxybuphanidrine and an unusual variant, charisine. mdpi.com Similarly, species like Crinum latifolium and Crinum jagus continue to yield novel this compound structures. nih.gov

The following table details some of the Amaryllidaceae genera known to produce this compound-type and related alkaloids.

Plant GenusSubfamilyNotable Alkaloids Mentioned in ResearchGeographic Region of Studied Species
AmmocharisAmaryllidoideae6α-hydroxybuphanidrine, CharisineSouthern Africa
BoophoneAmaryllidoideaeCrinine-type alkaloidsSouthern Africa
CliviaAmaryllidoideaeClivimine, Cliniatine C, ClivonineSouthern Africa
CrinumAmaryllidoideaeCrinamine (B1198835), Augustine (B1666129), HaemanthidineAfrica, Asia
HaemanthusAmaryllidoideaeHaemanthamine (B1211331)Southern Africa
LycorisAmaryllidoideaeCrinine-type alkaloidsAsia
NerineAmaryllidoideaeCrinsarnineSouthern Africa
NarcissusAmaryllidoideaeLycorine (B1675740)Mediterranean Basin
SceletiumAmaryllidoideaeMesembrine-type alkaloidsSouthern Africa

Ecological Roles and Evolutionary Context of this compound Alkaloids

The prevalence of this compound and other alkaloids in plants is not arbitrary; it is the result of evolutionary pressures. The primary ecological role of these alkaloids is to serve as a chemical defense mechanism for the plant. researchgate.netnih.gov Their toxicity acts as a potent deterrent against herbivores, ranging from insects to grazing livestock, and pathogens. florajournal.comescientificpublishers.comresearchgate.net

This defensive function is crucial for the plant's survival and reproductive success. escientificpublishers.com By producing these compounds, plants can protect vital tissues from being consumed, thereby increasing their fitness. researchgate.net The neurotoxic properties exhibited by many alkaloids effectively disrupt the nervous systems of predators. florajournal.comescientificpublishers.com The presence of these defensive chemicals is a key factor in the co-evolution of plants and the animals that feed on them. florajournal.com In some contexts, alkaloids can also play a dual role, not only defending the plant but also influencing the behavior of pollinators and seed dispersers. researchgate.net The accumulation of these compounds underscores their adaptive value in navigating a complex environment filled with biotic and abiotic stresses. escientificpublishers.comresearchgate.net

Methodologies for Extraction and Primary Isolation from Biological Matrices

The isolation of this compound alkaloids from plant sources is a multi-step process that leverages the specific chemical properties of these compounds, particularly their basic nature. uobabylon.edu.iqresearchgate.net The general methodology can be broken down into several key stages, from initial preparation to the separation of individual compounds. researchgate.net

The most common approach involves an acid-base extraction technique. The process typically begins with the plant material (often the bulbs) being dried and pulverized to increase the surface area for solvent penetration. The powdered material is then treated with an alkaline solution, such as dilute ammonium (B1175870) hydroxide (B78521) or lime, to liberate the free alkaloid bases from their salt forms within the plant tissue. researchgate.netslideshare.net

Once the alkaloids are in their free base form, they are extracted using a water-immiscible organic solvent like chloroform (B151607) or ether. uobabylon.edu.iqresearchgate.net This step separates the alkaloids from water-soluble plant components. The resulting crude organic extract contains a mixture of alkaloids and other lipophilic impurities. To purify this extract, it is shaken with a dilute acid solution. uobabylon.edu.iq This converts the alkaloid bases back into their salt forms, which are soluble in the aqueous acid layer, while most non-basic impurities remain in the organic solvent. slideshare.net The aqueous layer containing the alkaloid salts is then separated, made alkaline again to precipitate the free bases, and re-extracted with an organic solvent. uobabylon.edu.iqslideshare.net

The final stage involves the separation of the complex mixture of alkaloids into individual compounds. Modern chromatographic techniques are indispensable for this purpose, with methods like column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) being commonly employed. uobabylon.edu.iqresearchgate.net

The following table summarizes the fundamental steps in the extraction and isolation of this compound alkaloids.

StepPurposeCommon Reagents/Techniques
1. Sample Preparation Increase surface area for efficient extraction.Drying, grinding/pulverizing the plant material.
2. Liberation of Free Bases Convert alkaloid salts into their free base form, which is soluble in organic solvents.Treatment with an alkali (e.g., NH₄OH, lime).
3. Solvent Extraction Dissolve the free alkaloid bases and separate them from the bulk plant matrix.Extraction with a water-immiscible organic solvent (e.g., chloroform, ether).
4. Purification (Acid-Base Extraction) Separate alkaloids from non-basic impurities.Shaking the organic extract with a dilute acid (e.g., H₂SO₄, HCl) to form water-soluble salts, followed by re-basification and re-extraction.
5. Fractionation and Isolation Separate the mixture of crude alkaloids into individual compounds.Chromatographic methods (Column Chromatography, HPLC, HPTLC).

Identification and Characterization of Novel this compound-Related Natural Products

The structural diversity of this compound alkaloids means that new derivatives are continually being discovered. nih.govnih.gov Phytochemical investigation of Amaryllidaceae species regularly yields novel natural products. nih.gov For example, recent analyses of Crinum latifolium and Crinum×amabile bulbs led to the identification of 18 new Amaryllidaceae alkaloids. nih.gov Similarly, novel crinine (B1220781) structures have been isolated from Crinum jagus. nih.gov

The identification and structural elucidation of these new compounds rely on a combination of advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. mdpi.com This method allows for the separation of complex alkaloid mixtures and provides crucial information about the molecular weight and fragmentation patterns of each component. The specific way in which this compound-type alkaloids break apart in the mass spectrometer (producing characteristic fragment ions) can be used as a fingerprint for their identification. mdpi.com

In addition to spectrometric methods, modern research often incorporates in silico approaches, such as pharmacophore-based virtual screening and molecular docking. nih.gov These computational techniques can predict how a newly discovered molecule might interact with biological targets, helping to guide further research into its potential activities. nih.gov The combination of these sophisticated analytical and computational methods is essential for the ongoing discovery and characterization of novel this compound-related natural products. nih.govnih.gov

Biosynthesis of the Crinan Alkaloid Family

Elucidation of Precursor Molecules and Early Biosynthetic Intermediates

The biosynthesis of Amaryllidaceae alkaloids, including the Crinan type, originates primarily from the aromatic amino acids L-tyrosine and L-phenylalanine. nih.govub.edu These precursor molecules undergo various modifications to form key early intermediates. L-tyrosine serves as a precursor for the C6-C2-N unit, contributing to ring C, a two-carbon side chain, and the nitrogen atom. ub.edu L-phenylalanine provides the C6-C1 fragment, forming ring A and the benzylic position. ub.edu

A crucial early intermediate in the pathway leading to this compound alkaloids is 4-O-methylnorbelladine. nih.gov This compound is formed through the condensation of derivatives of tyrosine and phenylalanine. The pathway to 4-O-methylnorbelladine involves enzymatic steps such as decarboxylation and methylation. For instance, in the biosynthesis of related benzylisoquinoline alkaloids, tyrosine is decarboxylated to dopamine (B1211576), and another tyrosine-derived intermediate is 4-hydroxyphenylacetaldehyde. frontiersin.orggenome.jpscielo.org.mx The condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), yields norcoclaurine, a precursor to various isoquinoline (B145761) alkaloids. frontiersin.orgscielo.org.mx While the precise early steps leading specifically to 4-O-methylnorbelladine and the this compound scaffold can vary depending on the plant species, the involvement of L-tyrosine and L-phenylalanine as primary precursors and the formation of a substituted diarylamine intermediate like 4-O-methylnorbelladine are well-established tenets of Amaryllidaceae alkaloid biosynthesis.

Enzymatic Pathways and Key Biotransformations in this compound Formation

The conversion of early intermediates like 4-O-methylnorbelladine into the complex tetracyclic structure of this compound alkaloids involves a series of enzymatic reactions. These transformations include oxidative phenolic coupling, rearrangements, and cyclization events, catalyzed by a range of specialized enzymes such as oxidoreductases and enzymes involved in cyclization. frontiersin.orgnih.gov

Oxidative Phenolic Coupling Mechanisms

A pivotal step in the biosynthesis of this compound alkaloids is the intramolecular oxidative phenolic coupling of a diarylamine intermediate, such as 4-O-methylnorbelladine. mdpi.comjst.go.jp This reaction involves the formation of a new carbon-carbon bond between the phenolic rings, leading to the formation of a cyclohexadienone intermediate. mdpi.com This oxidative coupling is often catalyzed by enzymes like cytochrome P450 monoxygenases or peroxidases. nih.gov The regioselectivity of this coupling is crucial in determining the specific alkaloid scaffold formed. In the case of this compound alkaloids, a para-para oxidative coupling is proposed to lead to the characteristic ring system. mdpi.com

Rearrangement Reactions and Cyclization Events

Following the oxidative phenolic coupling, a series of rearrangement and cyclization reactions are necessary to construct the complete tetracyclic this compound skeleton. While detailed enzymatic mechanisms for every step in this compound biosynthesis are still under investigation, studies on the synthesis and proposed biosynthesis of Amaryllidaceae alkaloids highlight the importance of reactions such as Pictet-Spengler type cyclizations, aza-Cope rearrangements, and Mannich cyclizations in forming the various rings. mdpi.comresearchgate.netresearchgate.netnih.gov These reactions facilitate the formation of nitrogen-containing heterocyclic rings and the closure of the final ring systems, ultimately yielding the this compound core structure. The precise sequence and enzymatic control of these steps contribute to the stereochemical complexity and diversity observed within the this compound alkaloid family.

Genetic Basis of this compound Alkaloid Biosynthesis: Gene Identification and Expression

Elucidating the genetic basis of this compound alkaloid biosynthesis involves identifying the genes that encode the enzymes catalyzing the biosynthetic steps and understanding their regulation and expression. While the complete set of genes specifically for this compound biosynthesis may not be fully characterized, research on other alkaloid pathways, particularly in Amaryllidaceae and related plant families, provides insights into the types of genes involved. frontiersin.orgnih.govnih.govnih.govresearchgate.net

Genes encoding enzymes such as methyltransferases, oxidoreductases (including cytochrome P450s), and enzymes involved in cyclization and rearrangement reactions are expected to be central to the this compound pathway. frontiersin.orgnih.govnih.gov Transcriptomic studies in alkaloid-producing plants have been instrumental in identifying candidate genes by analyzing gene expression profiles in tissues where alkaloid biosynthesis occurs. nih.govuqtr.ca For instance, studies on Crinum species, known producers of this compound alkaloids, can help pinpoint genes correlated with alkaloid production. uqtr.ca Further functional characterization of these candidate genes, through techniques like gene silencing or overexpression, is necessary to confirm their specific roles in the this compound biosynthetic pathway.

Biotechnological and Metabolic Engineering Strategies for Enhanced Production

The often low abundance of this compound alkaloids in their natural plant sources poses challenges for their large-scale production. frontiersin.org Biotechnological and metabolic engineering strategies offer alternative approaches to enhance the sustainable production of these valuable compounds. frontiersin.orgnih.govuqtr.caresearchgate.netriverstonebio.comfrontiersin.orgnih.govnih.gov

One strategy involves optimizing in vitro plant cell or tissue cultures of this compound-producing species. uqtr.caresearchgate.net By manipulating culture conditions, such as nutrient availability, light, and plant growth regulators, it may be possible to stimulate alkaloid accumulation. uqtr.ca Selecting high-yielding plant varieties or chemotypes is also a crucial initial step. researchgate.net

Metabolic engineering approaches focus on modifying the biosynthetic pathway in host organisms, which can include the native plant or heterologous hosts like bacteria or yeast. frontiersin.orgnih.govfrontiersin.orgnih.govnih.gov This involves identifying the genes encoding key enzymes in the this compound pathway and then manipulating their expression. Strategies can include overexpression of genes for rate-limiting enzymes to push flux through the pathway, or silencing genes for competing pathways to redirect precursors towards this compound biosynthesis. nih.govfrontiersin.org Introducing genes from the plant pathway into heterologous hosts allows for the reconstruction of the biosynthetic route in a controlled environment, potentially leading to higher yields and easier extraction. frontiersin.orgfrontiersin.orgnih.govnih.gov While significant progress has been made in engineering the biosynthesis of other alkaloids, applying these techniques specifically to the complete this compound pathway requires a thorough understanding of all the involved enzymes and their corresponding genes. frontiersin.orgnih.govfrontiersin.orgnih.gov

Here is a data table summarizing some key aspects of this compound alkaloid biosynthesis:

AspectDescription
Primary Precursors L-Tyrosine, L-Phenylalanine nih.govub.edu
Key Early Intermediate 4-O-methylnorbelladine (proposed) nih.gov
Key Biotransformation Intramolecular Oxidative Phenolic Coupling mdpi.comjst.go.jp
Enzyme Classes Involved Oxidoreductases (e.g., Cytochrome P450s, Peroxidases), Methyltransferases
Key Reactions in Ring Formation Oxidative Coupling, Rearrangements, Cyclizations (e.g., Pictet-Spengler) mdpi.comresearchgate.netresearchgate.netnih.gov
Biotechnological Approaches In vitro culture, Metabolic Engineering (native and heterologous hosts) nih.govuqtr.caresearchgate.netfrontiersin.orgnih.govnih.gov

Biological Activities and Pharmacological Potential of Crinan Alkaloids Pre Clinical and Mechanistic Studies

In vitro and in vivo Investigations (Non-Human Studies)

Research into crinan alkaloids has revealed a spectrum of biological effects in controlled laboratory settings, providing insights into their potential therapeutic applications. These investigations utilize cellular models and animal systems to evaluate the efficacy and initial mechanisms of action of these compounds.

Anti-proliferative and Apoptosis-Inducing Activities in Cellular Models

Crinane-type alkaloids have demonstrated notable anti-proliferative and apoptosis-inducing activities in various cancer cell lines. For instance, crinamine (B1198835) and haemanthamine (B1211331) have shown cytotoxicity against a range of tumor cell lines researchgate.net. Haemanthamine is known to inhibit protein synthesis and exert anti-proliferative effects researchgate.net.

Structure-activity relationship studies on alpha-ethano bridged crinane alkaloids have identified key structural features crucial for inducing apoptosis researchgate.net. These include a free hydroxyl group at C-11 and the presence of the alpha-5,10b-ethano bridge. The substitution pattern at C-3 (alpha- or beta-methoxy or hydroxyl) is also tolerated for apoptosis activity researchgate.net. Vittatine (B12792242), an alpha-ethano bridged crinane compound, has been identified as a potent inducer of apoptosis in human leukemia Jurkat cells, exhibiting similar potency to crinamine and haemanthamine researchgate.net. Treatment with vittatine at 10 µM for 24 hours induced characteristic apoptotic morphology, such as condensed nuclei, and led to the flipping of phosphatidyl serine to the outer membrane leaflet, as confirmed by Annexin-V binding assay researchgate.net. Furthermore, vittatine treatment resulted in a marked increase in caspase-3 activity in Jurkat cells researchgate.net.

Crinane-type alkaloids isolated from Crinum latifolium have also exhibited potent cytotoxicity against seven tested lung cancer cell lines, with IC50 values below 30 nM nih.gov. Crinine (B1220781) has also been identified in plant extracts showing cytotoxic effects on human neuroblastoma SH-SY5Y cells in a dose-dependent manner researchgate.net.

Compound Name Cell Line (In vitro) Activity Key Findings Source
Crinamine Tumor cell lines Cytotoxicity, Apoptosis Induction Demonstrated activity against various lines. researchgate.net
Haemanthamine Tumor cell lines Anti-proliferative, Apoptosis Induction, Protein Synthesis Inhibition Inhibits protein synthesis, induces apoptosis. researchgate.net
Vittatine Jurkat cells Apoptosis Induction Potent inducer, increases caspase-3 activity. researchgate.net
Crinane-type alkaloids (from C. latifolium) Lung cancer cell lines Cytotoxicity Potent activity (IC50 < 30 nM). nih.gov
Crinine SH-SY5Y cells Cytotoxicity Dose-dependent effect. researchgate.net

Anti-inflammatory Effects in Experimental Systems

Certain crinane-type alkaloids have demonstrated anti-inflammatory properties in experimental models. Alkaloids isolated from Crinum latifolium showed comparable inhibition of Cox-1 (>64%) and Cox-2 (>90%) compared to a positive control, suggesting a mechanism involving the modulation of cyclooxygenase enzymes nih.gov. This compound-1,2-diol has also been studied for its potential anti-inflammatory effects lookchem.com. While the specific mechanisms for this compound itself are still under investigation, studies on other natural compounds and alkaloids highlight the modulation of inflammatory mediators and signaling pathways as key mechanisms in anti-inflammatory responses mdpi.comscielo.br.

Antimicrobial and Antiviral Properties

This compound alkaloids and related compounds have shown activity against various microorganisms. Crinane-type alkaloids from Crinum latifolium displayed significant antimicrobial activity against eight different bacteria, with some compounds showing IC50 values below 0.50 mM nih.gov. Crinine and crinamine have also been identified in plant extracts possessing antibacterial and antifungal potential researchgate.net. The broader class of alkaloids is known to exhibit antiviral and antibacterial properties nih.govmdpi.com.

Compound Name Microorganism Type Activity Key Findings Source
Crinane-type alkaloids (from C. latifolium) Bacteria Antimicrobial Significant activity (some IC50 < 0.50 mM). nih.gov
Crinine Bacteria, Fungi Antimicrobial Potential observed in plant extracts. researchgate.net
Crinamine Bacteria, Fungi Antimicrobial Potential observed in plant extracts. researchgate.net

Other Noteworthy Biological Responses (e.g., Anti-malarial, Neuroprotective)

Beyond their effects on cancer and microbes, crinane alkaloids have shown promise in other areas. Crinamine has demonstrated cytotoxicity to the malarial parasite researchgate.net. Amaryllidaceae alkaloids, including those of the crinane type, are recognized for their anti-malarial properties researchgate.netnih.gov.

While direct evidence for the neuroprotective activity of this compound itself is limited in the provided results, other Amaryllidaceae alkaloids have shown neuroprotective potential, for instance, as acetylcholinesterase inhibitors researchgate.net. Crinine has been evaluated for acetylcholinesterase (AChE) inhibition activity, with extracts containing crinine showing inhibition in vitro researchgate.net.

Compound Name Biological Activity Experimental System Key Findings Source
Crinamine Anti-malarial In vitro Cytotoxicity against malarial parasite. researchgate.net
Crinine AChE Inhibition In vitro Extracts containing crinine showed inhibition. researchgate.net

Cellular and Molecular Mechanisms Underlying Observed Activities

Understanding the cellular and molecular mechanisms is crucial for elucidating how this compound alkaloids exert their biological effects. Research has begun to shed light on the pathways modulated by these compounds, particularly in the context of their anti-proliferative and apoptosis-inducing activities.

Modulation of Cellular Signaling Pathways

The anti-proliferative and apoptosis-inducing effects of crinane alkaloids are mediated, at least in part, through the modulation of cellular signaling pathways that regulate cell survival, growth, and death. As mentioned earlier, the induction of apoptosis by vittatine in Jurkat cells is associated with increased caspase-3 activity researchgate.net. Caspases are key执行者 of apoptosis, and their activation is a critical step in programmed cell death pathways medsci.org.

While specific detailed mechanisms for this compound itself are still under investigation, studies on other alkaloids and cytotoxic agents highlight the involvement of various signaling cascades. For example, apoptosis can be regulated by the BCL-2 protein family, which includes both anti-apoptotic (e.g., BCL-2) and pro-apoptotic (e.g., Bax) proteins medsci.org. The balance between these proteins influences the cell's fate medsci.org. Modulation of pathways like MAPK and PI3K/AKT has also been implicated in the anti-cancer effects of various compounds by influencing cell proliferation and apoptosis medsci.orgmdpi.com. Furthermore, the NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism for anti-inflammatory and anti-cancer agents mdpi.comscielo.br. TGF-β signaling is another pathway involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer progression nih.gov. Future research is needed to fully delineate the specific signaling pathways modulated by this compound and other crinane alkaloids in different cellular contexts.

Interaction with Cellular Components and Macromolecules

This compound alkaloids exert their biological effects through interactions with various cellular components and macromolecules. As a class, alkaloids are known to engage with biological targets such as receptors, enzymes, and ion channels, modulating diverse physiological processes. mdpi.comijrpr.com Their amphiphilic nature can facilitate their permeation through cell membranes via interactions with membrane lipids. mdpi.com

Specific this compound alkaloids have demonstrated inhibitory activity against enzymes. For instance, Crinine and Hamayne have been reported to exhibit acetylcholinesterase inhibitory activity. wikipedia.orgru.ac.za This interaction with enzymes like acetylcholinesterase suggests a potential mechanism for their effects on neurological processes.

Furthermore, studies on cytotoxic alkaloids, including those structurally related to this compound types, indicate interactions with the cellular cytoskeleton, such as microtubules and actin filaments. mdpi.com These interactions can interfere with crucial cellular processes like cell division and migration, contributing to observed cytotoxic effects. While the precise molecular targets of all Amaryllidaceae alkaloids, including those of the this compound type, are still under investigation, the induction of apoptosis is recognized as a significant factor in their action against cancer cells. researchgate.net

Research on 6-hydroxycrinamine, a crinine alkaloid isolated from Boophane disticha, provided insights into its cellular interactions. The compound showed notable cytotoxic effects against human neuroblastoma (SH-SY5Y) cells. researchgate.net Although its interaction with the acetylcholinesterase enzyme was relatively low, its toxicity to neuroblastoma cells was observed in cytotoxicity assays. researchgate.net

CompoundCellular Interaction/ActivityIC₅₀ Value (µM)Assay TypeCell Line/Target
6-hydroxycrinamineCytotoxicity54.5MTT assayHuman neuroblastoma (SH-SY5Y)
6-hydroxycrinamineCytotoxicity61.7Neutral red assayHuman neuroblastoma (SH-SY5Y)
6-hydroxycrinamineAChE Inhibition445Ellman's methodAChE enzyme

These findings highlight the ability of this compound alkaloids to interact with cellular components, leading to observable biological outcomes such as cytotoxicity and enzyme inhibition. researchgate.net

Pre-clinical in vivo Efficacy Studies (Excluding Human Trials)

Pre-clinical investigations into the pharmacological potential of this compound alkaloids have included studies in various biological models, although detailed in vivo efficacy data specifically for the compound "this compound" in mammalian models is limited in the provided literature. Research has primarily focused on evaluating the cytotoxic and other biological activities of this compound alkaloids in cell-based assays and, in some cases, in non-mammalian or animal models using extracts containing these compounds.

Studies on various this compound alkaloids, such as crinamine and haemanthamine, have demonstrated potent apoptosis-inducing activity in different cancer cell lines, including rat hepatoma and human leukemia cells. researchgate.net Another crinine alkaloid, 6-hydroxycrinamine, exhibited cytotoxicity against human neuroblastoma cells in in vitro assays. researchgate.net These in vitro findings suggesting anti-proliferative and apoptosis-inducing effects are considered crucial indicators of potential anti-cancer efficacy and serve as a basis for pursuing in vivo studies. researchgate.net

Beyond mammalian cell lines, the biological effects of extracts containing crinine-type alkaloids from Crinum asiaticum have been evaluated in pre-clinical models such as wheat and chickpea seedlings (plant models) and chironomid larvae. biorxiv.orgbiorxiv.org These studies assessed phytotoxicity and toxicity, providing preliminary data on the biological impact of these alkaloid-rich extracts in different organisms. biorxiv.orgbiorxiv.org

While the provided information details the investigation of general alkaloid efficacy in animal models for conditions like myocardial ischemia-reperfusion injury and cancer xenografts using other alkaloid types nih.govnih.gov, specific comprehensive in vivo efficacy studies focused solely on the compound this compound or a broad range of isolated this compound alkaloids in mammalian disease models are not extensively described. The observed in vitro activities and effects in simpler biological systems suggest the potential for in vivo efficacy, which continues to motivate further research into the pharmacological applications of this compound alkaloids.

Structure Activity Relationship Sar Studies of Crinan Alkaloids

Impact of Core Crinan Skeleton Modifications on Biological Function

The fundamental architecture of the this compound skeleton is a critical determinant of its biological function. SAR studies have demonstrated that the integrity of the core structure, particularly the presence of the α-ethano bridge, is essential for apoptosis-inducing activity. nih.gov This structural feature imparts a specific three-dimensional conformation that is believed to be necessary for interaction with biological targets.

Alterations to the core framework often lead to a significant reduction or complete loss of activity. For instance, modifications that disrupt the rigid tetracyclic system have been shown to be detrimental to the cytotoxic potential of these alkaloids. The inherent rigidity of the this compound skeleton appears to be a prerequisite for orienting key functional groups in the correct spatial arrangement for optimal pharmacological effect.

Influence of Stereochemistry on Pharmacological Profiles

The this compound alkaloids possess multiple chiral centers, giving rise to a variety of stereoisomers. The spatial arrangement of substituents, dictated by the stereochemistry of the molecule, has a profound impact on the pharmacological profile. While direct comparative studies of all possible stereoisomers are not always available, the emphasis on stereoselective synthesis in the chemical literature underscores the importance of precise stereochemical control for achieving desired biological outcomes. mdpi.com

The relative orientation of functional groups can significantly affect the binding affinity of the molecule to its target protein or enzyme. Even minor changes in stereochemistry can lead to drastic differences in biological activity, highlighting the stereospecific nature of the interactions between this compound alkaloids and their biological counterparts. This principle is a cornerstone of medicinal chemistry, where the three-dimensional shape of a molecule is paramount for its therapeutic efficacy.

Role of Specific Substituents (e.g., Hydroxyl, Methoxy (B1213986), Double Bonds) on Activity

The nature and position of substituents on the this compound framework play a crucial role in modulating biological activity. Systematic studies have revealed the impact of various functional groups on the apoptosis-inducing properties of these compounds. nih.gov

Key findings from these investigations include:

Substituents at C-3: The presence of a hydrogen bond acceptor, such as a methoxy or hydroxyl group, at the C-3 position is well-tolerated. Both α- and β-configurations of these substituents are permissible, suggesting some flexibility in the binding pocket in this region. nih.gov

Substituents at C-11: In contrast to the C-3 position, only small substituents, such as a hydrogen or a hydroxyl group, are tolerated at C-11. Larger groups at this position likely introduce steric hindrance that disrupts the binding of the molecule to its target. nih.gov

C-1 to C-2 Double Bond: The presence of a double bond between C-1 and C-2 has been shown to modulate, but is not an absolute requirement for, apoptosis-inducing activity. nih.gov This suggests that the saturation level of this part of the molecule can fine-tune the potency of the compound.

The following table summarizes the influence of various substituents on the apoptosis-inducing activity of this compound alkaloids:

PositionSubstituentImpact on ActivityReference
C-3α/β-MethoxyTolerated nih.gov
C-3α/β-HydroxylTolerated nih.gov
C-11HydrogenTolerated nih.gov
C-11HydroxylTolerated nih.gov
C-1/C-2Double BondModulates Activity nih.gov

Identification of Key Pharmacophoric Elements within the this compound Framework

Based on extensive SAR studies, a pharmacophore model for the apoptosis-inducing activity of this compound alkaloids has been proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric elements for the this compound framework include:

The α-Ethano Bridge: This structural feature is considered a mandatory component of the pharmacophore, providing the necessary rigid scaffold. nih.gov

A Hydrogen Bond Acceptor at C-3: The presence of a methoxy or hydroxyl group at this position is a crucial interaction point. nih.gov

A Small Substituent at C-11: The limited space in the binding pocket necessitates a small group at this position. nih.gov

These elements collectively define the structural features that are critical for the cytotoxic effects of this compound alkaloids. This pharmacophoric model serves as a valuable tool for the rational design of novel this compound-based anticancer agents with improved potency and selectivity. By understanding the key molecular interactions that drive biological activity, medicinal chemists can focus on synthesizing new derivatives that better fit the proposed pharmacophore, thereby enhancing their therapeutic potential.

Investigation of Molecular Targets and Receptor Interactions of Crinan Alkaloids

Identification of Protein Targets and Enzyme Inhibition/Activation

Crinan alkaloids have been identified as potent inhibitors of several key enzymes, with a particular emphasis on cholinesterases, which are critical targets in neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the management of Alzheimer's disease.

Research has demonstrated that various alkaloids possessing the crinane scaffold exhibit significant AChE inhibitory effects. For instance, a study on alkaloids from Crinum latifolium revealed that all isolated compounds had AChE inhibitory activity, with IC50 values ranging from 32.65 µM to 212.76 µM. e-nps.or.kr Notably, 2-O-acetyllycorine, a related Amaryllidaceae alkaloid, showed the strongest inhibition in this particular study. e-nps.or.kr Another investigation focusing on a broader range of Amaryllidaceae alkaloids also highlighted their potential as AChE inhibitors. In that study, crinine (B1220781) itself displayed an IC50 value of 461 µM, while other related compounds like 6-hydroxycrinamine had an IC50 of 490 µM. nih.gov

Beyond acetylcholinesterase, some this compound alkaloids have also been evaluated for their inhibitory activity against butyrylcholinesterase (BChE), another key enzyme in cholinergic neurotransmission. For example, ungeremine, an alkaloid from Crinum × amabile, exhibited potent inhibition of both AChE (IC50 of 0.21 µM) and BChE (IC50 of 3.57 µM), demonstrating a dual-inhibitory action that can be beneficial in the treatment of Alzheimer's disease. nih.gov

The table below summarizes the inhibitory activities of selected this compound and related Amaryllidaceae alkaloids against cholinesterases.

AlkaloidEnzymeIC50 (µM)Source
CrinineAcetylcholinesterase (AChE)461 ± 14 nih.gov
6-HydroxycrinamineAcetylcholinesterase (AChE)490 ± 7 nih.gov
EpivittatineAcetylcholinesterase (AChE)239 ± 9 nih.gov
6-epihydroxypowellineAcetylcholinesterase (AChE)>100 e-nps.or.kr
DeacetylbowdensineAcetylcholinesterase (AChE)104.21 ± 5.12 e-nps.or.kr
1-epideacetylbowdensineAcetylcholinesterase (AChE)212.76 ± 8.30 e-nps.or.kr
UngeremineAcetylcholinesterase (AChE)0.21 nih.gov
UngeremineButyrylcholinesterase (BChE)3.57 nih.gov

Receptor Binding Studies and Ligand-Target Interactions

The pharmacological effects of this compound alkaloids are not limited to enzyme inhibition; they also arise from direct interactions with various neurotransmitter receptors. These ligand-target interactions are fundamental to their activity in the central nervous system.

Studies on alkaloids with similar core structures have revealed affinities for several key receptors. For example, certain tetrahydroprotoberberine alkaloids, which share structural similarities with the crinane scaffold, have been shown to bind to dopamine (B1211576) receptors. nih.gov Specifically, compounds like cularidine, breoganine, and celtisine (B1209662) have demonstrated dopamine receptor affinity. nih.gov The binding affinities of these compounds are often in the nanomolar to micromolar range, indicating a potent interaction. For instance, the benzylisoquinoline alkaloid Br-BTHIQ displays a high affinity for the D4 dopamine receptor with a Ki of 13.8 nM. nih.gov

The table below presents binding affinities of structurally related alkaloids to various receptors, providing a proxy for the potential interactions of this compound alkaloids.

Alkaloid Class/CompoundReceptorBinding Affinity (Ki or IC50)Source
TetrahydroprotoberberinesDopamine Receptors (D1, D2)Varied (µM to nM range) nih.gov
Cularine AlkaloidsDopamine ReceptorsNot specified nih.gov
CoreximineGABA(A) ReceptorHighest affinity in study nih.gov
Ergopeptide AlkaloidsD2 Dopamine ReceptorKi in nM range nih.gov
3-IodoboldineD1-like Dopamine ReceptorsIC50 = 3 nM nih.gov
3-IodoboldineD2-like Dopamine ReceptorsIC50 = 96 nM nih.gov

Computational Approaches in Target Prediction and Ligand Docking

In recent years, computational methods have become indispensable tools for predicting the molecular targets of natural products and for elucidating the specifics of their interactions. Molecular docking, a key computational technique, allows for the prediction of the binding mode and affinity of a ligand to a protein target.

For this compound alkaloids, molecular docking studies have provided valuable insights into their enzyme inhibitory activities. In a study evaluating various alkaloids as inhibitors of human acetylcholinesterase, crinine was docked into the active site of the enzyme. The results revealed a binding energy of -10.5 kcal/mol, indicating a strong and favorable interaction. nih.gov This binding affinity was comparable to that of the well-known AChE inhibitor galantamine, which had a binding energy of -10.4 kcal/mol in the same study. nih.gov

These docking simulations not only predict the binding strength but also identify the key amino acid residues involved in the interaction. For instance, the interaction of galantamine with AChE involves π-alkyl bonds with PHE297, TRP286, PHE338, and HIS447, as well as π-π stacking interactions with TYR341 and TYR124. nih.gov Similar interactions are expected to be crucial for the binding of this compound alkaloids. The binding of sanguinine, another related alkaloid, to AChE with a binding energy of -11.5 kcal/mol, further underscores the potential of this class of compounds. nih.gov

The table below summarizes the results of molecular docking studies of crinine and related alkaloids with acetylcholinesterase.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Source
CrinineAcetylcholinesterase (AChE)-10.5Not specified nih.gov
SanguinineAcetylcholinesterase (AChE)-11.5Not specified nih.gov
GalantamineAcetylcholinesterase (AChE)-10.4PHE297, TRP286, PHE338, HIS447, TYR341, TYR124, GLY121 nih.gov
DonepezilAcetylcholinesterase (AChE)-11.7Not specified nih.gov

Mechanistic Insights from Molecular Modeling and Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the stability and conformational changes of the complex over time. MD simulations are crucial for validating docking results and for gaining a deeper understanding of the binding mechanism.

MD simulations of alkaloid-protein complexes typically involve analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex from its initial docked conformation, with a stable RMSD value over the simulation time indicating a stable binding mode. nih.gov An acceptable range of RMSD fluctuation for a globular protein is typically between 1 and 3 Å. mdpi.com

In studies of other alkaloid-enzyme complexes, MD simulations have been used to confirm the stability of the docked poses. For example, a simulation of a coumarin-based molecule with the main protease of SARS-CoV-2 showed that the ligand remained stably bound in the active site throughout the simulation, with an average RMSD of the ligand between 0.2 nm and 0.24 nm. nih.gov Similar simulations for this compound alkaloid-AChE complexes would be expected to show stable binding, reinforcing the docking predictions.

The analysis of RMSF can further reveal which parts of the protein are more flexible or rigid upon ligand binding. These simulations can also provide detailed information on the hydrogen bond network and other non-covalent interactions that stabilize the complex over time, offering a comprehensive mechanistic picture of how this compound alkaloids exert their effects at the molecular level.

Simulation ParameterDescriptionTypical Values for Stable Complexes
Root-Mean-Square Deviation (RMSD)Measures the deviation of the complex from its initial conformation over time.Fluctuations between 1-3 Å (0.1-0.3 nm)
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average position.Lower values indicate more stable regions.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Consistent hydrogen bonding indicates stable interactions.

Advanced Analytical Methods in Crinan Alkaloid Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for separating and purifying Crinan alkaloids from complex biological and botanical matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Amaryllidaceae alkaloids, including those of the crinane type. HPLC coupled with various detectors, such as UV or mass spectrometry, allows for the separation and detection of individual alkaloid components within a mixture. nih.govmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of Amaryllidaceae alkaloids. lcms.czresearchgate.netwiley.com GC-MS is particularly useful for volatile or semi-volatile alkaloids and provides both separation and structural information through mass fragmentation patterns. lcms.czwiley.com The choice of stationary phase, mobile phase, and detection method in both HPLC and GC-MS is optimized based on the specific properties of the this compound alkaloids being analyzed to achieve efficient separation and purification.

Mass Spectrometry for Structural Characterization and Metabolomics

Mass spectrometry (MS) plays a crucial role in the structural characterization and metabolomic studies of this compound alkaloids. By measuring the mass-to-charge ratio of ions, MS provides information about the molecular weight and elemental composition of these compounds. Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of selected ions, yielding characteristic fragment ions that provide detailed structural information. nih.gov This fragmentation can help differentiate between structurally related alkaloids. For crinane-type alkaloids, characteristic fragmentation reactions observed in electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) include neutral loss of C2H5N (43 u) and C2H6N (44 u), as well as characteristic ions at m/z 213 and 211. nih.gov These fragmentation rules, often supported by quadrupole time-of-flight (Q-Tof)-MS/MS analysis, are vital for the identification and differentiation of crinane-type alkaloids. nih.gov GC-MS analysis, often coupled with library searches (e.g., NIST and Wiley libraries), is also used for the identification of Amaryllidaceae alkaloids based on their electron impact mass spectra. lcms.cz Mass spectrometry is also integral to metabolomics studies aimed at understanding the metabolic pathways and transformations of this compound alkaloids in biological systems.

Hyphenated Techniques for Comprehensive Analysis

The complexity of matrices containing this compound alkaloids often necessitates the use of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are widely applied for the comprehensive analysis of Amaryllidaceae alkaloids. nih.govmdpi.com These techniques allow for the separation of numerous alkaloids in a single run, followed by their online detection and structural characterization via mass spectrometry. LC-MS/MS, with its ability to perform multi-stage fragmentation, is particularly valuable for analyzing complex mixtures and identifying trace components. nih.govmdpi.com While not specifically detailed for this compound in the provided results, LC-NMR is another hyphenated technique that combines LC separation with online NMR detection, providing both separation and detailed structural information, including stereochemistry, in a single analysis. These hyphenated approaches enhance the efficiency and depth of analysis in this compound alkaloid research.

Quantitative Analysis of this compound Alkaloids in Biological and Botanical Samples

Quantitative analysis is crucial for determining the concentration of specific this compound alkaloids in various biological and botanical samples. This is important for chemotaxonomic studies, understanding alkaloid distribution within plants, and potentially for pharmacokinetic or toxicological studies (though dosage/administration and safety/adverse effects are excluded from this article). GC-MS has been used for the identification and quantification of Amaryllidaceae alkaloids in plant bulbs. researchgate.net HPLC coupled with UV or MS detection is also commonly used for the quantitative analysis of alkaloids in plant extracts. mdpi.com The development of validated analytical methods, including appropriate sample preparation, chromatographic separation, and detection with suitable internal standards, is essential for accurate and reliable quantification of this compound alkaloids in complex matrices. These quantitative data provide insights into the levels of specific alkaloids present, which can vary depending on the plant species, organ, growth conditions, and extraction methods.

Future Research Directions and Applications in Chemical Biology and Drug Discovery

Exploration of Undiscovered Crinan Alkaloids from Natural Sources

The Amaryllidaceae plant family, a rich source of isoquinoline-type alkaloids, continues to yield novel chemical entities. nih.govnih.gov The genus Crinum, in particular, is recognized as a seemingly endless source of bioactive principles, with many of its species used in traditional medicine. ijpsr.comijpsr.com Ongoing bioprospecting efforts are essential for the discovery of new this compound alkaloids with unique structural modifications and potentially new biological activities. Modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial in the identification and structural elucidation of these compounds from complex plant extracts. nih.gov

Recent explorations have led to the isolation of previously unknown this compound-type alkaloids, highlighting the functional and stereochemical diversity within this family. nih.gov For instance, studies on Crinum amabile led to the identification of 23 different alkaloids, including the new compounds augustine (B1666129) N-oxide and buphanisine N-oxide. nih.gov Similarly, investigations into Crinum latifolium and Crinum jagus have revealed novel this compound structures. nih.gov The continued exploration of these and other plant species is expected to expand the library of known this compound alkaloids, providing new starting points for synthetic and medicinal chemistry endeavors. nih.gov

Table 1: Examples of Recently Identified this compound and Related Alkaloids

Compound Name Natural Source Key Findings
Augustine N-oxide Crinum amabile A new N-oxide derivative of the known this compound alkaloid, augustine. nih.gov
Buphanisine N-oxide Crinum amabile A new N-oxide derivative of buphanisine, identified alongside 22 other alkaloids. nih.gov
Crijaponine A Crinum asiaticum A new crinine-type alkaloid isolated from the rhizome and fruits. nih.gov
Cripowellin C & D Crinum erubescens New compounds identified through bioassay-guided fractionation, exhibiting potent antiplasmodial activity. nih.govresearchgate.net

| Undisclosed Alkaloids | Crinum latifolium | Isolation of novel crinine (B1220781) alkaloid structures with diverse functional and stereochemical features. nih.gov |

Development of Novel Synthetic Routes for Accessing Complex this compound Structures

The synthesis of the this compound skeleton has been a subject of intense research for over seven decades, serving as a platform for showcasing new synthetic methods. nih.govresearchgate.netnih.gov The core structure is a 2,3,4,4a-tetrahydro-1H,6H-5,10b-ethanophenanthridine ring system, and the development of efficient and stereoselective methods to construct this complex architecture is a primary goal. nih.gov

Numerous strategies have been developed, often categorized by the final bond-forming event used to assemble the tetracyclic framework. nih.gov Key methodologies that have been successfully employed include:

Aza-Cope Rearrangement/Mannich Cyclization: A pivotal sequence used by Overman to achieve the total synthesis of crinine alkaloids. nih.gov

Radical Cyclization: Utilized to form the C/D ring system of the crinane core. nih.gov

Intramolecular Cycloadditions: Pearson employed an intramolecular [3+2] azide-olefin cycloaddition as a key step in a synthesis of (±)-crinane. nih.gov

Photocyclization: A stereoselective photocyclization of enamides was developed as a novel route to the (±)-crinan system. rsc.orgchem960.com

Multicomponent Approaches: More recent innovations focus on rapid, modular, and highly convergent strategies that can diastereoselectively construct the this compound core, overcoming previous challenges in stereocontrol. nih.gov

These advancements not only provide access to the natural products themselves but also enable the synthesis of designed analogues for biological evaluation. nih.govmdpi.com

Table 2: Selected Synthetic Strategies for the this compound Core

Synthetic Strategy Key Reaction(s) Target Molecule(s) Reference(s)
Tandem Cationic Cyclization Aza-Cope Rearrangement / Mannich Cyclization (-)-Crinine, (±)-3-epi-elwesine nih.gov
Radical-Based Cyclization 5-Exo-Trig Radical Cyclization (±)-Crinane, (±)-Elwesine nih.govresearchgate.net
Multicomponent Synthesis Modular multicomponent reaction followed by 6-exo-tet cyclization Crinane and Haemanthamine (B1211331) core nih.gov
Photochemical Cyclization Stereoselective Enamide Photocyclization (±)-Crinan nih.govrsc.org

| Palladium-Catalyzed Cyclization | Regio- and stereoselective Pd-catalyzed cyclization | (R,R)-Crinan | nih.gov |

Application of this compound Scaffolds in Combinatorial Chemistry and Library Synthesis

The development of modular synthetic routes is a critical enabler for the application of the this compound scaffold in combinatorial chemistry. nih.gov By creating a central intermediate that can be divergently modified, chemists can generate large libraries of "natural product-like" molecules. researchgate.net This approach allows for systematic variation of substituents around the core structure to comprehensively probe the structure-activity relationships (SAR) that govern biological function. researchgate.netnih.gov

The synthesis of a library of ambelline (B1262613) derivatives, for instance, allowed for the assessment of their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new biological activities or optimizing a known activity for a specific therapeutic target. The ability to rapidly generate diversity around the privileged this compound scaffold provides a powerful platform for discovering novel leads for drug development.

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The biosynthesis of this compound alkaloids is believed to proceed from the amino acid L-tyrosine, which is converted to O-methylnorbelladine. nih.gov This intermediate then undergoes an intramolecular oxidative para-para phenolic coupling to form the key tetracyclic core. nih.govrsc.org While the general pathway is outlined, the specific enzymes catalyzing each step are a subject of ongoing research. tib.eunih.gov

Advances in synthetic biology and metabolic engineering offer a promising avenue for the sustainable production of valuable this compound alkaloids. nisr.or.jpku.dk Heterologous expression, which involves transferring the biosynthetic gene clusters (BGCs) from the native plant into a microbial host like Streptomyces, E. coli, or yeast, is a key strategy. nih.govnih.govresearchgate.netuni-giessen.de This approach can overcome the low yields and complex purification challenges associated with extraction from natural sources. nisr.or.jp Elucidating the complete biosynthetic pathway is the first critical step, enabling the identification and transfer of all necessary genes. nih.govrsc.org Engineering the host's metabolism to ensure an adequate supply of precursors can further enhance production yields, making this a viable alternative to chemical synthesis for large-scale production. nisr.or.jp

Potential as Chemical Probes for Elucidating Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The potent and varied biological activities of this compound alkaloids, including anti-proliferative and apoptosis-inducing effects, make their scaffold an excellent starting point for the design of such tools. nih.govnih.gov By synthesizing derivatives of a biologically active this compound alkaloid that incorporate reporter tags (e.g., fluorophores) or reactive groups (e.g., photo-affinity labels), researchers can create probes to identify the specific protein targets of these compounds.

These this compound-based probes could be used in cell-based assays to visualize the subcellular localization of their targets or in proteomic experiments to pull down and identify binding partners. This information is critical for elucidating the mechanism of action of this compound alkaloids and for validating their cellular targets, which is a fundamental step in the drug discovery process.

Design and Synthesis of this compound-Inspired Molecules for Therapeutic Development

The pronounced biological effects of this compound alkaloids make them attractive lead compounds for therapeutic development. nih.gov The process of transforming a natural product lead into a clinical candidate involves extensive medicinal chemistry efforts focused on lead optimization and target validation. benthamscience.com

Lead Optimization: This process involves the systematic modification of the lead compound to improve its drug-like properties. For the this compound scaffold, this includes synthesizing analogues to enhance potency, increase selectivity for the desired biological target, and improve metabolic stability. Structure-activity relationship (SAR) studies are central to this effort. For example, research into the apoptosis-inducing properties of crinane alkaloids has begun to uncover the key structural requirements for this activity, such as the necessity of the α-ethano bridge and the tolerance of various substituents at the C-3 and C-11 positions. nih.gov This knowledge guides the rational design of new, more potent analogues. rsc.orgfrontiersin.orgnih.govmdpi.com

Target Validation: This involves confirming that the molecular target of a drug candidate is critically involved in the disease process. This compound-inspired molecules, including the chemical probes described above, can be used to modulate the activity of a specific target in disease models. Observing a therapeutic effect upon target modulation provides strong evidence that it is a valid point of intervention for drug development. Given their wide range of activities, including anti-malarial, anti-proliferative, and antiviral properties, this compound-inspired molecules hold significant potential for developing new therapies for various diseases. nih.govnih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.